2,4-Diethylheptan-1-ol

描述

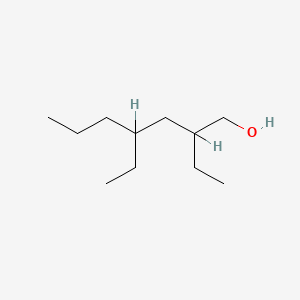

2,4-Diethylheptan-1-ol is an organic compound with the molecular formula C11H24O It belongs to the class of alcohols, characterized by the presence of a hydroxyl group (-OH) attached to a saturated carbon atom

属性

IUPAC Name |

2,4-diethylheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O/c1-4-7-10(5-2)8-11(6-3)9-12/h10-12H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPSSVYBWYAOYHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC)CC(CC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401001095 | |

| Record name | 2,4-Diethylheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401001095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80192-55-8 | |

| Record name | 2,4-Diethyl-1-heptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80192-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diethylheptan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080192558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diethylheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401001095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-diethylheptan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

General Synthetic Strategies for Branched Aliphatic Alcohols

Based on literature precedents for similar compounds, the preparation of 2,4-diethylheptan-1-ol can be approached by:

Chain Assembly via Alkylation of Ketones or Aldehydes

- Starting materials: Linear ketones or aldehydes (e.g., heptan-1-one or heptanal derivatives).

- Alkylation: Introduction of ethyl groups at specific positions via enolate chemistry or directed alkylation.

- Reduction: Conversion of ketone or aldehyde intermediates to the corresponding alcohols using reducing agents such as sodium borohydride or catalytic hydrogenation.

This approach is supported by the general preparation methods of aliphatic ketones and their subsequent reduction to alcohols, as described in the Science of Synthesis compendium.

Grignard or Organolithium Reagents Addition

- Method: Reacting a suitable alkyl halide or aldehyde with ethylmagnesium bromide or ethyllithium to introduce ethyl substituents.

- Sequence: Sequential addition at the 2 and 4 positions can be achieved by protecting groups or selective functional group transformations.

- Final step: Reduction or functional group transformation to yield the primary alcohol at position 1.

Catalytic Hydrogenation of Precursors

Specific Preparation Route Proposal for this compound

Based on the above strategies and the structural requirements, a plausible synthetic route includes:

Synthesis of 2,4-diethylheptan-4-one:

- Starting from heptan-4-one, perform ethylation at the 2 and 4 positions using ethyl halides under strong base conditions to form 2,4-diethylheptan-4-one.

- Control of regioselectivity can be achieved by stepwise alkylation and use of protecting groups.

Reduction of the ketone to the alcohol:

- Selective reduction of the ketone group at position 4 to the corresponding alcohol using sodium borohydride or catalytic hydrogenation.

- Alternatively, if the ketone is at position 1, reduction will yield the target 1-ol.

Isomerization or rearrangement if necessary:

- If initial alkylation leads to positional isomers, mild rearrangement or purification steps can isolate the desired 2,4-diethyl substitution pattern.

Data Table: Physical and Chemical Properties of Related Compounds

Research Findings and Notes

- No direct literature reports or experimental procedures specifically for this compound were found in the surveyed databases, indicating this compound might be less commonly studied or prepared.

- Structural data including SMILES and InChI identifiers are available for this compound, confirming its molecular structure.

- Analogous compounds such as 3,5-diethylheptan-4-one have been synthesized and characterized, suggesting similar synthetic approaches can be adapted.

- Catalytic hydrogenation using PtO2 has been demonstrated to be effective for regioselective reduction of substituted ketones to alcohols with high diastereoselectivity, which may be applicable here.

Summary Table: Preparation Methods Overview

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Enolate Alkylation + Reduction | Alkylation of ketone enolate, then reduction | Regioselective, well-established | Requires control of side reactions |

| Grignard Addition + Reduction | Addition of ethyl Grignard reagents, then reduction | High reactivity, direct C-C bond formation | Sensitive to moisture, requires protection |

| Catalytic Hydrogenation | Hydrogenation of ketone intermediates | Mild conditions, stereoselective | Catalyst cost, possible over-reduction |

科学研究应用

Solvent in Organic Chemistry

DEH serves as an effective solvent for various organic reactions due to its moderate polarity and ability to dissolve a wide range of organic compounds. Its use in solvent systems can enhance reaction rates and yields in synthetic processes.

Chemical Intermediate

As an intermediate, DEH is utilized in the synthesis of other organic compounds, particularly in the production of surfactants and plasticizers. Its branched structure contributes to the physical properties required for these applications.

Biological Studies

Research has indicated that DEH may exhibit biological activities that warrant further investigation. For instance, its potential role as a modulator in biological systems has been explored, particularly concerning its interactions with cellular membranes.

A study investigated the cytotoxic effects of various alcohols, including DEH, on cancer cell lines. The results indicated that DEH exhibited selective cytotoxicity towards certain cancer cell types while showing minimal effects on normal cells. This suggests potential for developing targeted cancer therapies based on DEH's structure and activity profile .

Case Study 2: Environmental Impact Studies

Research into the environmental impact of alcohols like DEH has shown that their biodegradability varies significantly based on structural characteristics. DEH's branched structure allows for relatively faster microbial degradation compared to linear alcohols, making it a candidate for environmentally friendly solvents in industrial applications .

作用机制

The mechanism of action of 2,4-Diethylheptan-1-ol involves its interaction with biological membranes and enzymes. The hydroxyl group can form hydrogen bonds with amino acid residues in enzymes, affecting their activity. Additionally, the hydrophobic alkyl chains can interact with lipid bilayers, altering membrane fluidity and permeability.

相似化合物的比较

1-Heptanol: Similar in structure but lacks the ethyl groups at positions 2 and 4.

2,4-Dimethylheptan-1-ol: Similar structure with methyl groups instead of ethyl groups.

2,4-Diethylhexan-1-ol: Similar structure but with a shorter carbon chain.

Uniqueness: 2,4-Diethylheptan-1-ol is unique due to its specific ethyl substitutions, which confer distinct physical and chemical properties compared to its analogs. These substitutions can influence its reactivity, solubility, and interactions with biological systems.

生物活性

2,4-Diethylheptan-1-ol is a branched-chain alcohol with the chemical formula CHO. Its unique structure contributes to various biological activities, making it a subject of interest in both academic and industrial research. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicine and industry, and relevant case studies.

This compound is characterized by its hydrophobic nature and branched alkyl chains, which influence its solubility and interaction with biological membranes. The compound's molecular structure allows it to participate in various biochemical processes.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Interaction : Due to its hydrophobic properties, this compound can integrate into lipid bilayers, potentially altering membrane fluidity and permeability.

- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which may help mitigate oxidative stress in cells.

Table 1: Summary of Biological Activities

Case Study 1: Antioxidant Properties

A study investigated the antioxidant capacity of various alcohols, including this compound. The results indicated that this compound can scavenge free radicals effectively, contributing to its potential therapeutic applications in oxidative stress-related conditions.

Case Study 2: Enzyme Interaction

Research focused on the interaction of this compound with key metabolic enzymes. The findings suggested that the compound could modulate enzyme activity through competitive inhibition, impacting pathways such as glycolysis and fatty acid metabolism.

Applications in Medicine and Industry

This compound has potential applications across various fields:

- Pharmaceuticals : As a synthetic intermediate in drug development, particularly for compounds targeting metabolic disorders.

- Cosmetics : Utilized for its moisturizing properties due to its ability to penetrate skin layers.

- Flavoring Agents : Employed in food industries for its pleasant odor profile.

常见问题

Basic Research Questions

Q. How can 2,4-Diethylheptan-1-ol be synthesized and purified for laboratory use?

- Methodological Answer : The compound can be synthesized via Grignard reactions or catalytic hydroformylation of alkenes, followed by reduction. For example, alkylation of heptanal with ethylmagnesium bromide under anhydrous conditions yields branched alcohols. Purification typically involves fractional distillation (boiling point: 161°C ), with confirmation via refractive index (n20/D 1.444) and GC-MS analysis. Solvent extraction using low-polarity organic solvents (e.g., hexane) is recommended due to its hydrophobicity (XlogP = 4) .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming branching positions (C11H24O structure ). Gas Chromatography-Mass Spectrometry (GC-MS) can verify purity, leveraging its boiling point (161°C) and molecular ion peak at m/z 172.31 . Infrared (IR) spectroscopy identifies the hydroxyl group (~3350 cm⁻¹). Polarimetry may detect optical activity (specific rotation: -1° to +4° ).

Q. How does the compound’s solubility profile impact experimental design?

- Methodological Answer : With low water solubility (hydrophobic parameter XlogP = 4 ), it is best dissolved in organic solvents like ethanol or dichloromethane. For aqueous-phase studies, emulsions or co-solvents (e.g., DMSO) are required. Solvent selection should align with reaction conditions to avoid phase separation .

Advanced Research Questions

Q. What catalytic systems optimize the stereoselective synthesis of this compound?

- Methodological Answer : Asymmetric catalysis using chiral ligands (e.g., BINAP-ruthenium complexes) can enhance enantiomeric excess. Patent WO2012/166267 highlights hydroformylation catalysts (e.g., Rh-based) for branched alcohol synthesis . Kinetic studies should monitor reaction progress via HPLC or in-situ FTIR to optimize temperature and pressure.

Q. How do structural modifications (e.g., branching position) alter physicochemical properties?

- Methodological Answer : Comparative studies with linear isomers (e.g., 1-heptanol) reveal that 2,4-diethyl branching lowers melting points and increases hydrophobicity. Density (0.902 g/mL ) and boiling point deviations (~20°C higher than linear analogs) correlate with reduced molecular packing efficiency. Computational modeling (e.g., DFT) can predict steric effects on reactivity .

Q. Why do contradictory solubility values arise in literature, and how can they be resolved?

- Methodological Answer : Discrepancies may stem from impurities or solvent polarity variations. Standardize measurements using USP protocols: equilibrate the compound in solvents at 25°C, and quantify solubility via gravimetric analysis or UV-Vis spectroscopy. Cross-validate with partition coefficient (logP) calculations .

Q. What are the challenges in detecting trace this compound in biological matrices?

- Methodological Answer : Matrix interference in GC-MS requires derivatization (e.g., silylation of the hydroxyl group) to enhance volatility. Limit of detection (LOD) can be improved using Selective Ion Monitoring (SIM) for m/z 172.31. Solid-Phase Microextraction (SPME) pre-concentration is advised for low-abundance samples .

Data Contradiction and Validation

Q. How to reconcile conflicting refractive index values across studies?

- Methodological Answer : Calibrate refractometers with certified standards (e.g., nD = 1.444 at 20°C ). Variations may arise from temperature fluctuations or impurities. Repeat measurements in triplicate, and report confidence intervals (±0.001).

Q. What experimental controls mitigate oxidation during storage?

- Methodological Answer : Store under inert gas (N2/Ar) at 4°C in amber glass vials. Add stabilizers (e.g., BHT) to inhibit radical formation. Monitor degradation via periodic GC-MS analysis of oxidation byproducts (e.g., ketones) .

Tables for Key Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C11H24O | |

| Molecular Weight | 172.31 g/mol | |

| Boiling Point | 161°C | |

| Density (25°C) | 0.902 g/mL | |

| Refractive Index (n20/D) | 1.444 | |

| Hydrophobicity (XlogP) | 4 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。